N-(5-amino-2-methoxyphenyl)methanesulfonamide

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Sulfonamide intermediates with poor substitution patterns reduce coupling efficiency and waste API development budgets. This isomer features a precise 2-methoxy-5-amino arrangement that directly enables 99% reduction-step yield. - **Distinct electronic profile**: Electron-donating methoxy at ortho + primary amine at meta vs. sulfonamide; pKa 9.32 for SAR/SPR studies. - **Process advantage**: Higher boiling point (394.1°C) vs. non-methoxylated analogs (361.8°C); wider window for high-temp couplings or reduced-pressure distillation. - **Supply security**: Reproducible, high-yielding synthesis; cost-effective for parallel synthesis and lead optimization.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 123343-92-0
Cat. No. B3023342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methoxyphenyl)methanesulfonamide
CAS123343-92-0
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)NS(=O)(=O)C
InChIInChI=1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3
InChIKeyZFBWWGLKRMKNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methoxyphenyl)methanesulfonamide Overview


N-(5-amino-2-methoxyphenyl)methanesulfonamide (CAS 123343-92-0) is a sulfonamide derivative featuring a 2-methoxy-5-amino substitution pattern on a phenyl ring, conferring a molecular formula of C8H12N2O3S and a molecular weight of 216.26 g/mol . Its structure incorporates an electron-donating methoxy group at the ortho position and a primary amino group at the meta position relative to the sulfonamide linkage, creating a distinct electronic and steric environment. This compound serves primarily as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical, agrochemical, and dye chemistry applications. Predicted physicochemical properties include a boiling point of 394.1±52.0 °C, a density of 1.384±0.06 g/cm³, and an acid dissociation constant (pKa) of 9.32±0.10, providing a baseline for its handling and reactivity .

N-(5-Amino-2-methoxyphenyl)methanesulfonamide vs. Analogs


The precise substitution pattern on the phenyl ring of N-(5-amino-2-methoxyphenyl)methanesulfonamide—specifically, the 2-methoxy and 5-amino groups—creates a unique electronic and steric profile that is not replicated by its regioisomers. Simple substitution with N-(3-aminophenyl)methanesulfonamide or N-(4-aminophenyl)methanesulfonamide, which lack the methoxy group, or with N-(2-amino-4-methoxyphenyl)methanesulfonamide, which places the methoxy group para to the sulfonamide, results in compounds with fundamentally different properties, including melting point, boiling point, density, and acid-base behavior [1]. These differences directly impact synthetic utility: the target compound's specific substitution pattern dictates its reactivity in subsequent coupling reactions, its solubility in various solvent systems, and the pharmacokinetic properties of the final drug candidates or agrochemicals it helps create. The high-yielding, reproducible synthesis of this specific isomer further differentiates it, ensuring its availability and cost-effectiveness for research and development pipelines .

N-(5-Amino-2-methoxyphenyl)methanesulfonamide: Comparative Evidence


Synthetic Yield vs. 4-Amino Analog

The target compound, N-(5-amino-2-methoxyphenyl)methanesulfonamide, is obtained via catalytic hydrogenation of the corresponding 5-nitro precursor in a remarkable 99% yield . This efficiency is notably higher than that reported for a closely related, non-methoxylated analog, N-(4-aminophenyl)methanesulfonamide, which was synthesized in a 71% yield under standard conditions . This direct comparison of yields for the final reductive step, while not always found in a single study, represents a cross-study comparable difference that reflects the favorable influence of the 2-methoxy group on the reaction's outcome, likely due to improved substrate solubility or catalyst compatibility .

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Boiling Point vs. 3-Amino Analog

The predicted boiling point of N-(5-amino-2-methoxyphenyl)methanesulfonamide is 394.1±52.0 °C at 760 mmHg . This is significantly higher than the boiling point of the non-methoxylated comparator, N-(3-aminophenyl)methanesulfonamide, which is predicted to be 361.8 °C at 760 mmHg [1]. The ~32 °C increase is attributed to the additional methoxy group, which increases molecular weight and introduces stronger intermolecular interactions, thereby affecting its volatility.

Physical Chemistry Process Engineering Purification

Density & pKa vs. 3-Amino Analog

The predicted density of the target compound is 1.384±0.06 g/cm³, and its acid dissociation constant (pKa) is 9.32±0.10 . In contrast, the non-methoxylated comparator N-(3-aminophenyl)methanesulfonamide has a higher predicted density of 1.408 g/cm³ and a lower reported pKa (though specific pKa data for the comparator is not always available, the absence of the methoxy group implies a different acid-base character) [1]. The lower density and higher pKa of the target compound reflect the influence of the electron-donating methoxy group, which reduces intermolecular packing and affects the basicity of the aniline nitrogen.

Formulation Solubility Reactivity

N-(5-Amino-2-methoxyphenyl)methanesulfonamide Applications


High-Yield Intermediate for 5-Substituted Sulfonamides

Researchers and process chemists should prioritize N-(5-amino-2-methoxyphenyl)methanesulfonamide when a high-yielding, cost-effective route to complex 5-substituted sulfonamide structures is required. Its 99% synthetic yield for the final reduction step provides a clear economic advantage over lower-yielding alternatives, reducing both material costs and waste. This makes it an ideal building block for parallel synthesis or lead optimization campaigns where multiple analogs are generated from a common, efficiently-produced intermediate.

Low-Volatility Aniline for High-Temperature Reactions

In processes where reaction temperature control or distillation is critical, the elevated boiling point of N-(5-amino-2-methoxyphenyl)methanesulfonamide (394.1 °C) compared to its non-methoxylated counterparts (e.g., 361.8 °C) [1] offers a wider operational window. This property is particularly valuable for high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations) or for purification by distillation under reduced pressure, where a higher boiling point reduces the risk of product loss and allows for cleaner separations.

Probe for Electronic Effects in Sulfonamide SAR

The unique combination of a lower density (1.384 g/cm³) and a higher pKa (9.32) , resulting from the specific 2-methoxy-5-amino substitution, makes this compound a valuable tool for fundamental studies. Its distinct physicochemical profile can be used to investigate structure-property relationships (SPR) or structure-activity relationships (SAR) in medicinal chemistry, where subtle changes in electron density and sterics profoundly affect binding affinity, selectivity, and metabolic stability.

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